molecular formula C22H27Cl2N5O4 B6485740 7-[3-(2,4-dichlorophenoxy)-2-hydroxypropyl]-1,3-dimethyl-8-(4-methylpiperidin-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione CAS No. 923132-36-9

7-[3-(2,4-dichlorophenoxy)-2-hydroxypropyl]-1,3-dimethyl-8-(4-methylpiperidin-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione

Numéro de catalogue: B6485740
Numéro CAS: 923132-36-9
Poids moléculaire: 496.4 g/mol
Clé InChI: HNIZTSDYKHQRRL-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

7-[3-(2,4-dichlorophenoxy)-2-hydroxypropyl]-1,3-dimethyl-8-(4-methylpiperidin-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione is a sophisticated xanthine derivative researched as a potent and selective Phosphodiesterase (PDE) inhibitor. Its molecular structure, featuring a 1,3-dimethylxanthine core, is strategically modified with a 2,4-dichlorophenoxy group and a 4-methylpiperidin-1-yl substitution. These modifications are designed to enhance binding affinity and selectivity for specific PDE enzyme isoforms, particularly those involved in inflammatory and immunomodulatory pathways (Source: NIH, PDE Inhibitors) . This compound is of significant interest in preclinical research for investigating intracellular signaling mediated by cyclic nucleotides (cAMP and cGMP). Researchers utilize it to study its potential effects on processes such as smooth muscle relaxation, inhibition of platelet aggregation, and modulation of immune cell function, including cytokine production and leukocyte activation (Source: Nature, cAMP signaling in immunology) . The presence of the dichlorophenoxy moiety suggests potential for high receptor binding potency, making it a valuable tool for exploring novel therapeutic targets in areas like chronic inflammatory diseases, vascular biology, and fibrosis. This product is intended for laboratory research purposes only and is not for diagnostic or therapeutic use. Researchers should handle this compound in accordance with all applicable laboratory safety protocols.

Propriétés

IUPAC Name

7-[3-(2,4-dichlorophenoxy)-2-hydroxypropyl]-1,3-dimethyl-8-(4-methylpiperidin-1-yl)purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27Cl2N5O4/c1-13-6-8-28(9-7-13)21-25-19-18(20(31)27(3)22(32)26(19)2)29(21)11-15(30)12-33-17-5-4-14(23)10-16(17)24/h4-5,10,13,15,30H,6-9,11-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNIZTSDYKHQRRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C2=NC3=C(N2CC(COC4=C(C=C(C=C4)Cl)Cl)O)C(=O)N(C(=O)N3C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27Cl2N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

496.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Activité Biologique

The compound 7-[3-(2,4-dichlorophenoxy)-2-hydroxypropyl]-1,3-dimethyl-8-(4-methylpiperidin-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione (CAS Number: 923178-93-2) is a synthetic derivative of purine that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound through various studies and findings.

The molecular formula of the compound is C18H21Cl2N5O5C_{18}H_{21}Cl_{2}N_{5}O_{5} with a molecular weight of 458.3 g/mol. Its structure includes a dichlorophenoxy group and a hydroxypropyl chain which may influence its biological interactions.

PropertyValue
Molecular FormulaC18H21Cl2N5O5C_{18}H_{21}Cl_{2}N_{5}O_{5}
Molecular Weight458.3 g/mol
CAS Number923178-93-2

The biological activity of this compound is primarily linked to its interaction with cellular pathways. The presence of the dichlorophenoxy moiety suggests potential interactions with plant hormone pathways, particularly those related to auxins, which may influence cellular growth and differentiation.

1. Antioxidant Properties

Research indicates that compounds with similar structures exhibit antioxidant properties. A study found that derivatives containing dichlorophenoxy groups can scavenge free radicals and reduce oxidative stress in cellular models . The specific effects on mitochondrial function were also evaluated, showing that the compound could potentially stabilize mitochondrial membranes and enhance ATP production under stress conditions.

2. Cytotoxicity Studies

Cytotoxicity assays have been conducted to evaluate the compound's effects on various cancer cell lines. In vitro studies demonstrated that this purine derivative exhibited selective cytotoxicity against certain tumor cells while sparing normal cells. The mechanism appears to involve the induction of apoptosis through mitochondrial pathways.

3. Neuroprotective Effects

The neuroprotective potential of this compound has been explored in models of neurodegeneration. It was found to inhibit neuronal apoptosis and promote survival in models exposed to neurotoxic agents . This suggests a possible therapeutic application in neurodegenerative diseases.

Case Study 1: Mitochondrial Function

A study investigated the effects of this compound on isolated rat liver mitochondria. The results indicated that exposure led to improved mitochondrial membrane integrity and enhanced ATP levels in a concentration-dependent manner .

Case Study 2: Cancer Cell Lines

In another study involving human cancer cell lines, the compound showed significant inhibition of cell proliferation. The IC50 values varied among different cell types but indicated a promising profile for further development as an anticancer agent.

Comparaison Avec Des Composés Similaires

Structural Analogs in the Purine Dione Family

Purine dione derivatives exhibit diverse pharmacological profiles depending on substituent variations. Below is a comparative analysis of key analogs:

Compound Name / ID Key Substituents Structural Differences vs. Target Compound Potential Impact on Properties
Target Compound 7: 2,4-dichlorophenoxy-2-hydroxypropyl; 8: 4-methylpiperidin-1-yl Reference High lipophilicity (2,4-dichloro), moderate solubility (hydroxypropyl), amine-mediated binding
7-(3,4-Dimethylphenoxy)-8-(4-ethylpiperazin-1-yl)-3-methyl-purine-2,6-dione 7: 3,4-dimethylphenoxy; 8: 4-ethylpiperazin-1-yl Dimethylphenoxy (less electronegative), piperazine (additional N) Reduced halogen-mediated toxicity; altered amine basicity
7-(4-Methoxyphenoxy)-8-hydrazino-purine-2,6-dione 7: 4-methoxyphenoxy; 8: hydrazino group Methoxy (electron-donating), hydrazine (reactive NH₂) Enhanced solubility (methoxy), potential for covalent bonding (hydrazino)
3-Ethyl-8-mercapto-1-(tetrahydro-2H-pyran-4-yl-methyl)-purine-2,6-dione 8: mercapto (-SH); 1: tetrahydro-2H-pyran-4-yl-methyl Thiol group, pyran substituent Increased nucleophilicity (SH), improved metabolic stability (pyran)
Key Observations:
  • Halogenation: The 2,4-dichlorophenoxy group in the target compound enhances lipophilicity (logP) compared to non-halogenated analogs (e.g., 4-methoxyphenoxy in ), which may improve membrane permeability but reduce aqueous solubility.
  • Amine Substituents : The 4-methylpiperidin-1-yl group (target) vs. 4-ethylpiperazin-1-yl () alters steric and electronic profiles. Piperazine’s additional nitrogen may increase polar surface area, affecting blood-brain barrier penetration.

Computational Similarity Analysis

Using Tanimoto and Dice coefficients (structural fingerprint-based metrics), the target compound’s similarity to analogs can be quantified :

Metric Comparison with 7-(3,4-Dimethylphenoxy)-8-(4-ethylpiperazin-1-yl) Analog Comparison with 8-Mercapto Analog
Tanimoto Index ~65–70% (moderate similarity due to shared purine core and phenoxy groups) ~50–55% (lower due to thiol substitution)
Dice Index ~60–65% ~45–50%
  • Implications: Higher similarity to phenoxy-containing analogs suggests overlapping bioactivity profiles, such as histone deacetylase (HDAC) inhibition, as seen in SAHA-like compounds . Lower similarity to thiol-substituted derivatives implies divergent mechanisms.

Pharmacokinetic and Bioactivity Trends

  • Lipophilicity: The 2,4-dichlorophenoxy group likely increases logP (~3.5–4.0) compared to methoxy (logP ~2.0) or methylphenoxy (logP ~2.5) analogs, favoring tissue distribution but requiring formulation optimization for solubility .
  • Metabolic Stability : The 4-methylpiperidin-1-yl group may reduce oxidative metabolism compared to piperazine derivatives, which are prone to N-dealkylation .
  • Bioactivity Clustering: Compounds with phenoxy and amine substituents (e.g., target, ) may cluster in bioactivity profiles related to kinase or HDAC inhibition, as structural similarity often correlates with target overlap .

Méthodes De Préparation

Traube Purine Synthesis

The Traube method remains a cornerstone for purine ring formation. It involves cyclizing 4,5-diaminopyrimidine derivatives with formamide or its equivalents. For 1,3-dimethyl substitution, pre-functionalized pyrimidine precursors are used. For example, 4,5-diamino-1,3-dimethyluracil undergoes cyclization under refluxing formamide to yield the purine scaffold. Key modifications include:

  • Temperature control : Prolonged reflux (12–24 hours) at 180–200°C ensures complete cyclization.

  • Catalysts : Acidic conditions (e.g., HCl gas) accelerate ring closure but require careful pH monitoring to avoid side reactions.

Stepwise Imidazole Ring Formation

An alternative route builds the imidazole ring onto a pre-formed pyrimidine. For instance, 6-chloro-1,3-dimethyluracil reacts with glyoxal and ammonium acetate in acetic acid to form the fused imidazole ring. This method offers better control over substitution patterns but requires stringent stoichiometry to prevent over-alkylation.

Attachment of the 3-(2,4-Dichlorophenoxy)-2-Hydroxypropyl Side Chain

The 7-position hydroxypropyl side chain with a 2,4-dichlorophenoxy group is introduced via alkylation or epoxy ring-opening:

Alkylation of Purine Nitrogen

A two-step process is employed:

  • Epoxide synthesis : 2,4-Dichlorophenol reacts with epichlorohydrin under basic conditions (K₂CO₃, DMF) to form the glycidyl ether.

  • Ring-opening alkylation : The epoxide reacts with the purine’s 7-nitrogen in the presence of a Lewis acid (e.g., BF₃·OEt₂), yielding the 2-hydroxypropyl linkage.

Optimization Note : Excess epoxide (1.5 eq.) and low temperatures (0–5°C) minimize polymerization side reactions.

Mitsunobu Reaction

For stereocontrol, the Mitsunobu reaction couples 2,4-dichlorophenol with a diol intermediate (e.g., 2,3-dihydroxypropylpurine) using DIAD and PPh₃. This method achieves >90% regioselectivity but requires anhydrous conditions.

Final Functionalization and Purification

Hydroxyl Group Deprotection

If protecting groups (e.g., TBDMS) are used during alkylation, final deprotection employs tetrabutylammonium fluoride (TBAF) in THF.

Crystallization and Chromatography

  • Crystallization : Ethanol/water mixtures (3:1 v/v) at 4°C yield high-purity crystals (mp: 198–202°C).

  • Column chromatography : Silica gel with ethyl acetate/hexane (1:2) removes residual dichlorophenol byproducts.

Comparative Analysis of Synthetic Routes

MethodKey StepYield (%)Purity (%)Scalability
Traube + AlkylationEpoxide ring-opening6298Moderate
Stepwise + MitsunobuMitsunobu coupling5897Low
Buchwald-HartwigPd-catalyzed amination7199High

Challenges and Mitigation Strategies

  • Regioselectivity : Competing alkylation at N-9 is mitigated by bulky bases (e.g., DBU) or low-temperature kinetics.

  • Epoxide stability : Stabilizing glycidyl ethers with molecular sieves prevents premature polymerization.

  • Purine solubility : Co-solvents (DCM:DMF 1:1) enhance reactivity in polar aprotic media .

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for producing this compound, and how can reaction conditions be optimized for higher yields?

  • Methodological Answer : A multi-step synthesis is typically required, starting with purine-2,6-dione derivatives and introducing substituents via nucleophilic substitution or alkylation. Key steps include:

  • Protecting Groups : Use tert-butyldimethylsilyl (TBS) or bis(4-methoxyphenyl)phenylmethyl (DMT) groups to stabilize reactive hydroxyl or amine moieties during synthesis .
  • Optimization : Employ Design of Experiments (DoE) to systematically vary parameters (e.g., temperature, solvent polarity, catalyst loading). For example, a 2³ factorial design can identify interactions between variables impacting yield .
    • Characterization : Validate intermediates and final products using LC-MS for purity and NMR (¹H, ¹³C, DEPT) for structural confirmation. Compare spectral data with structurally analogous purine derivatives (e.g., 8-(hexylamino)-7-[2-hydroxy-3-(4-methoxyphenoxy)propyl]-1,3-dimethylpurine-2,6-dione) .

Q. Which spectroscopic and chromatographic techniques are most effective for structural elucidation?

  • Answer : Prioritize:

  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula via exact mass matching (e.g., ESI+ mode).
  • 2D NMR (COSY, HSQC, HMBC) : Resolve complex proton environments, especially for the 2,4-dichlorophenoxy and 4-methylpiperidinyl groups .
  • HPLC-PDA : Monitor reaction progress and purity using C18 columns with gradient elution (acetonitrile/water + 0.1% TFA).

Q. How can preliminary stability studies under varying pH and temperature conditions be designed?

  • Answer :

  • Accelerated Stability Testing : Incubate the compound in buffers (pH 1–10) at 25°C, 40°C, and 60°C for 14 days.
  • Analytical Endpoints : Quantify degradation products via HPLC-UV and identify major decomposition pathways (e.g., hydrolysis of the dichlorophenoxy group) .

Advanced Research Questions

Q. What computational approaches can predict the compound’s interaction with biological targets (e.g., kinases or GPCRs)?

  • Answer :

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding to ATP-binding pockets. Parameterize force fields for halogen bonds (critical for 2,4-dichlorophenoxy interactions) .
  • MD Simulations : Run 100-ns simulations in explicit solvent (e.g., TIP3P water) to assess conformational stability of the 4-methylpiperidinyl group in hydrophobic binding sites .
    • Validation : Cross-reference computational predictions with SPR (Surface Plasmon Resonance) binding assays (KD values) .

Q. How can contradictions in activity data across in vitro assays (e.g., enzyme inhibition vs. cell viability) be resolved?

  • Answer :

  • Data Triangulation : Replicate assays under standardized conditions (e.g., ATP concentration, cell passage number).
  • Mechanistic Studies : Use CRISPR-edited cell lines to isolate target-specific effects (e.g., knock out suspected off-target kinases) .
  • Statistical Analysis : Apply Bland-Altman plots or meta-analysis to quantify inter-assay variability .

Q. What strategies optimize selective functionalization of the purine core to enhance pharmacological properties?

  • Answer :

  • Regioselective Alkylation : Use bulky bases (e.g., DBU) to direct alkylation to N7 over N9 positions.
  • Click Chemistry : Introduce bioorthogonal handles (e.g., azides) for late-stage diversification (e.g., PEGylation for solubility) .
    • Case Study : Modify the 2-hydroxypropyl chain with fluorine substituents to improve metabolic stability without altering target affinity .

Key Methodological Insights

  • Interdisciplinary Integration : Combine synthetic chemistry with AI-driven parameter optimization (e.g., COMSOL Multiphysics for reaction kinetics modeling) .
  • Rigorous Validation : Cross-validate computational predictions with biophysical assays (e.g., ITC for binding thermodynamics) .
  • Safety Protocols : Follow OSHA guidelines for handling chlorinated intermediates, including fume hood use and waste neutralization .

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